

# Technical Support Center:

## Dodecahydroxycyclohexane Dihydrate (formerly known as Cyclohexanehexone Octahydrate)

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### Compound of Interest

Compound Name: Cyclohexanehexone

Cat. No.: B1329327

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This technical support guide is intended for researchers, scientists, and drug development professionals to prevent the common misidentification of the compound historically marketed as "**Cyclohexanehexone** octahydrate." The information provided here will help in the correct identification, handling, and use of this reagent, which is scientifically recognized as dodecahydroxycyclohexane dihydrate.

## Frequently Asked Questions (FAQs)

Q1: I purchased "**Cyclohexanehexone** octahydrate" for my experiment, but my results are inconsistent. What could be the issue?

A1: The primary issue is likely a misidentification of the compound itself. The substance commercially sold as "**Cyclohexanehexone** octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate.<sup>[1][2][3]</sup> True **cyclohexanehexone** ( $C_6O_6$ ) is a highly unstable six-fold ketone that has only been observed as an ionized fragment in mass spectrometry studies.<sup>[2][3]</sup> The commercially available product is the geminal diol derivative, dodecahydroxycyclohexane, crystallized with two molecules of water ( $C_6H_{12}O_{12} \cdot 2H_2O$ ).<sup>[1][2]</sup> This fundamental structural difference is critical for interpreting experimental outcomes.

Q2: What is the correct chemical structure and molecular formula for the compound I have?

A2: The correct name for the compound is dodecahydroxycyclohexane dihydrate.

- Molecular Formula:  $C_6H_{12}O_{12} \cdot 2H_2O$
- Structure: A cyclohexane ring where each carbon atom is bonded to two hydroxyl groups (a geminal diol).
- Synonyms: Triquinoyl octahydrate, Hexaketocyclohexane octahydrate.[1][2]

Q3: How can I verify the identity of my "**Cyclohexanehexone** octahydrate" sample?

A3: You can use standard analytical techniques to confirm the identity as dodecahydroxycyclohexane dihydrate. The expected results from these analyses will differ significantly from what would be expected for the theoretical **cyclohexanehexone**. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Q4: What are the potential impurities I should be aware of in my dodecahydroxycyclohexane dihydrate sample?

A4: Dodecahydroxycyclohexane dihydrate is typically synthesized by the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][2] Potential impurities could include:

- Unreacted starting materials (benzenehexol or tetrahydroxy-p-benzoquinone).
- By-products from incomplete oxidation.
- Residual solvents from purification (e.g., methanol).

## Troubleshooting Guide

This section provides guidance on troubleshooting common issues encountered during the analysis of dodecahydroxycyclohexane dihydrate.

### Issue 1: Unexpected NMR Spectrum

- Symptom: The  $^1H$  NMR spectrum shows a broad singlet instead of distinct peaks, or the  $^{13}C$  NMR spectrum shows a single peak around 90-100 ppm.

- Cause: Due to the high symmetry of the dodecahydroxycyclohexane molecule and proton exchange with the solvent (especially if water is present), individual proton signals may not be well-resolved in  $^1\text{H}$  NMR. In  $^{13}\text{C}$  NMR, all six carbon atoms are chemically equivalent, leading to a single peak.
- Solution:
  - Ensure the sample is thoroughly dried to minimize water content, which can sharpen the hydroxyl proton signals in  $^1\text{H}$  NMR.
  - For  $^{13}\text{C}$  NMR, the presence of a single peak is expected and confirms the high symmetry of the geminal diol structure.

## Issue 2: Mass Spectrometry data does not show the expected molecular ion peak.

- Symptom: The mass spectrum does not show a clear molecular ion peak at  $m/z$  312.18.
- Cause: Dodecahydroxycyclohexane dihydrate can be thermally labile and may fragment easily in the mass spectrometer, especially with high-energy ionization techniques.
- Solution:
  - Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.
  - Look for adducts with sodium ( $[\text{M}+\text{Na}]^+$ ) or other ions, which are common in ESI-MS.
  - Analyze the fragmentation pattern for characteristic losses of water molecules.

## Issue 3: FTIR spectrum shows a strong, broad absorbance in the hydroxyl region but no sharp ketone peak.

- Symptom: The FTIR spectrum is dominated by a broad peak around  $3000\text{--}3600\text{ cm}^{-1}$  (O-H stretching) and lacks a sharp peak around  $1700\text{ cm}^{-1}$  (C=O stretching).

- Cause: This is the expected spectrum for dodecahydroxycyclohexane dihydrate. The absence of a ketone peak and the presence of a strong hydroxyl peak confirm the geminal diol structure.
- Solution: This result confirms the identity of the compound as dodecahydroxycyclohexane dihydrate and not **cyclohexanehexone**.

## Data Presentation

### Table 1: Key Analytical Data for Dodecahydroxycyclohexane Dihydrate

Parameter	Expected Value/Observation	Notes
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>12</sub> ·2H <sub>2</sub> O	
Molecular Weight	312.18 g/mol	[4]
Appearance	Colorless crystals or white powder	[1]
Melting Point	Decomposes at ~95-100 °C	[1][2]
<sup>1</sup> H NMR	A single, broad resonance for the hydroxyl protons. Due to the equivalence of all hydroxyl groups, a complex spectrum is not expected.	The chemical shift can be highly dependent on the solvent and concentration.
<sup>13</sup> C NMR	A single peak is expected for the six equivalent carbons of the cyclohexane ring. The chemical shift would be in the range typical for carbons bearing two oxygen atoms (geminal diols), approximately 90-100 ppm.	
FTIR Spectroscopy	Strong, broad O-H stretching band (3000-3600 cm <sup>-1</sup> ). Absence of a strong C=O stretching band (around 1700 cm <sup>-1</sup> ). C-O stretching bands (1000-1200 cm <sup>-1</sup> ).	The absence of a ketone peak is a key diagnostic feature.
Mass Spectrometry (ESI)	Expect to observe the molecular ion [M+H] <sup>+</sup> at m/z 277.04 (for the anhydrous form) or adducts like [M+Na] <sup>+</sup> at m/z 299.02. Fragmentation will likely involve sequential loss of water molecules.	The dihydrate may lose water in the ion source.

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR Spectroscopy

- Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>.
- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of dodecahydroxycyclohexane dihydrate.
  - Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
  - Gently agitate the tube to ensure complete dissolution.
- Acquisition:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer.
  - For <sup>1</sup>H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the low natural abundance of <sup>13</sup>C.

### Protocol 2: Analysis by FTIR Spectroscopy

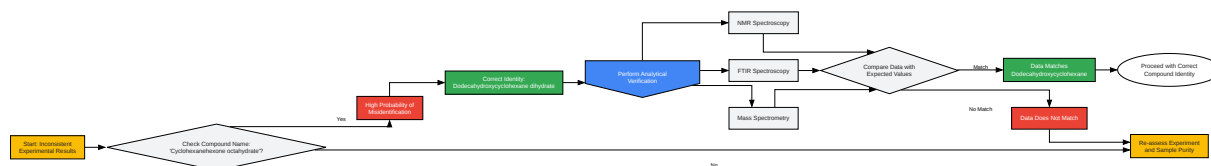
- Sample Preparation (ATR-FTIR):
  - Place a small amount of the powdered dodecahydroxycyclohexane dihydrate directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
  - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Acquisition:
  - Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- The spectrum should be recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Protocol 3: Analysis by Mass Spectrometry (ESI-MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately  $0.1\text{ mg/mL}$ ) in a suitable solvent such as methanol or water.
- Infusion:
  - Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g.,  $5\text{-}10\text{ }\mu\text{L/min}$ ).
- Acquisition:
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range that includes the expected molecular weight (e.g.,  $m/z\text{ }100\text{-}500$ ).
  - If necessary, perform tandem MS (MS/MS) on the suspected molecular ion or its adducts to observe characteristic fragmentation patterns (loss of water).

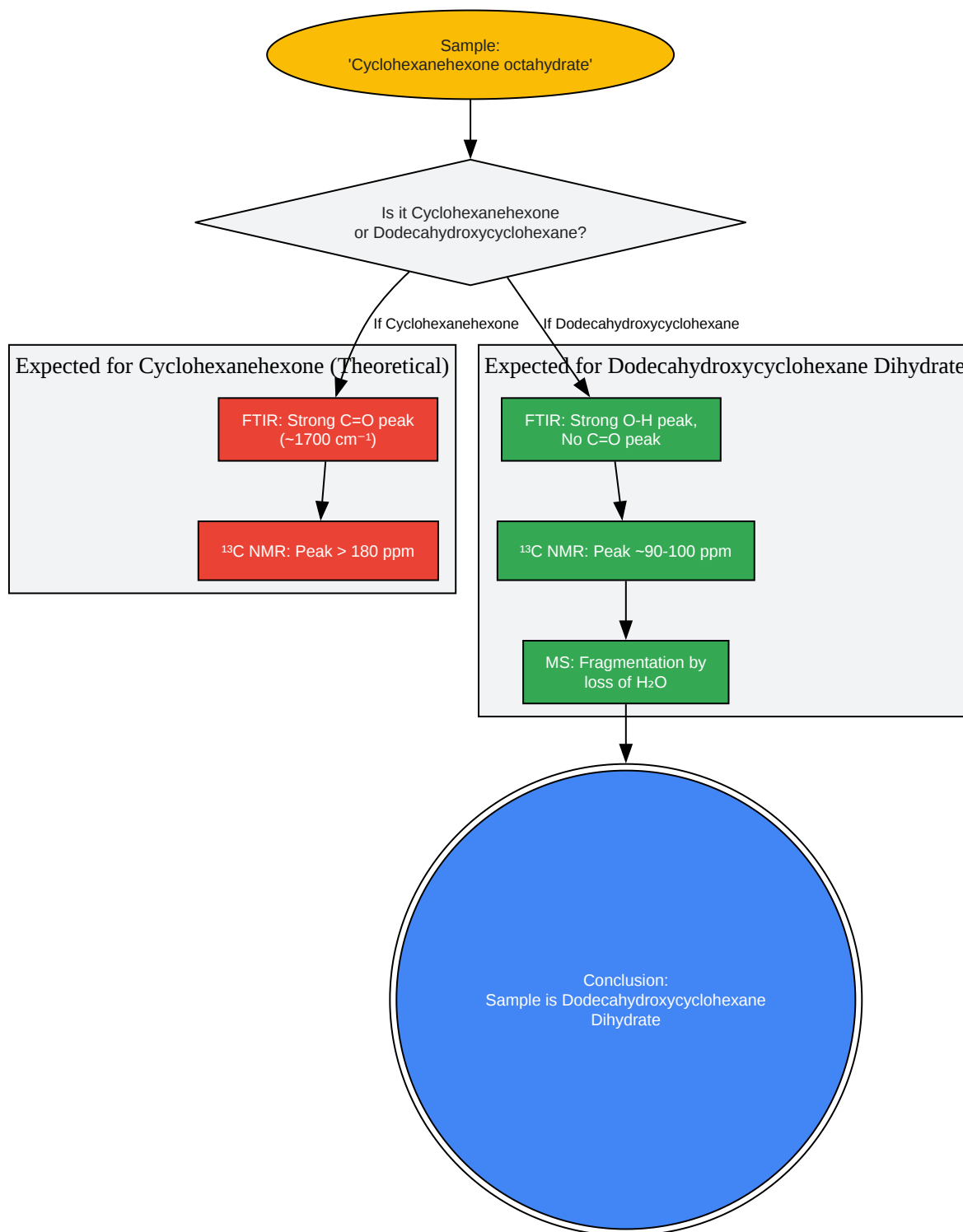
## Mandatory Visualizations



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Caption: Troubleshooting workflow for the misidentification of "**Cyclohexanone octahydrate**".





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Caption: Logical relationship of analytical data for compound confirmation.

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## References

- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0003315) [hmdb.ca]
- 3. Dodecahydroxycyclohexane | C<sub>6</sub>H<sub>12</sub>O<sub>12</sub> | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecahydroxycyclohexane dihydrate | C<sub>6</sub>H<sub>16</sub>O<sub>14</sub> | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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